Valeryl Bromide
Overview
Description
Valeryl Bromide, also known as Valeroyl Bromide, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an organic solvent used to introduce reaction intermediates, such as bromine, in asymmetric synthesis .
Synthesis Analysis
The synthesis of Valeryl Bromide involves several steps. The process includes the synthesis of an intermediate by adding raw materials of m-chloroperoxybenzoic acid and dry chloroform into a reaction kettle, slowly adding a dry chloroform solution of the raw material of cyclopentanone at room temperature for reaction to obtain a crude product of an intermediate .Molecular Structure Analysis
The molecular weight of Valeryl Bromide is 165.03, and its chemical formula is C5H9BrO . The structure can be represented by the SMILES notation as CCCCC(=O)Br .Scientific Research Applications
Alternative to Methyl Bromide in Agriculture
Research has identified alternatives to methyl bromide, a widely used agricultural fumigant, due to its phase-out mandated by environmental regulations. The focus is on finding suitable replacements in various cropping systems, including strawberry, pepper, tomato, and ornamental and cut flower systems. Studies suggest progress in short-term alternatives that could serve as a foundation for integrated pest management systems, potentially including valeryl bromide (Schneider et al., 2003).
Water Treatment and Bromide Ions
Investigations into the impact of bromide ions, including those from compounds like valeryl bromide, on water treatment processes have been conducted. One study examined how bromide ions affect the distribution of haloacetic acid species during the chlorination and chloramination of waters containing aquatic humic substances. This research is crucial for understanding the implications of bromide-containing compounds in water treatment processes (Cowman & Singer, 1996).
Environmental Tracking with Bromide Ion
Bromide ion, often present in compounds like valeryl bromide, is used as a tracer in environmental studies. Due to its non-adsorption to soil minerals and low natural background concentration, bromide ion is an effective marker for tracking water and solute transport in soil. This research contributes significantly to understanding environmental dynamics and pollutant transport (Flury & Papritz, 1993).
Debromination Studies
Valeryl bromide undergoes debromination, a process studied to understand its metabolic pathways and interactions in biological systems. A study on the debromination of (alpha-bromoiso-valeryl)urea in rat blood highlights the enzymatic and non-enzymatic processes involved in this reaction, offering insights into the chemical's behavior in biological environments (Kitamura et al., 1999).
Superabsorbent Hydrogel Research
Research involving poly[N, N-diallyl pyrrolidinium bromide-co-N, N-dimethyl acrylamide-co-acrylic acid sodium salt] superabsorbent hydrogel highlights the use of bromide-containing compounds in environmental applications. This hydrogel, potentially incorporating valeryl bromide, was studied for its effectiveness in removing anionic dyes from water, demonstrating the versatility of bromide-containing compounds in pollution control (Patel & Patel, 2013).
Safety And Hazards
properties
IUPAC Name |
pentanoyl bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-2-3-4-5(6)7/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOHPUYPQQKECS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90456512 | |
Record name | Valeryl Bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90456512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Valeryl Bromide | |
CAS RN |
1889-26-5 | |
Record name | Valeryl Bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90456512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | n-Valeryl Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.